3-Nitro-2-hydroxy-4-phenylbutiric acid
Description
3-Nitro-2-hydroxy-4-phenylbutiric acid is an organic compound with a complex structure that includes a nitro group, a hydroxyl group, and a phenyl group attached to a butyric acid backbone
Properties
IUPAC Name |
2-hydroxy-3-nitro-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-9(10(13)14)8(11(15)16)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXNMHAUBDBGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration Using Mixed Acid Systems
The most straightforward route involves nitrating 2-hydroxy-4-phenylbutyric acid with a nitric acid-sulfuric acid mixture. The sulfuric acid acts as both a catalyst and dehydrating agent, facilitating the generation of the nitronium ion (NO₂⁺). Key parameters include:
-
Temperature : Maintained at 0–5°C to prevent over-nitration or oxidative side reactions.
-
Molar Ratios : A 1:1.2 molar ratio of substrate to nitric acid ensures complete conversion while minimizing byproducts.
-
Reaction Time : Typically 3–5 hours, with longer durations leading to decomposition.
Mechanistic Insight :
The hydroxyl group at the C2 position directs electrophilic nitration to the C3 position via hydrogen bonding with the nitro group, stabilizing the transition state. The phenyl group at C4 further enhances electron density at C3, favoring regioselectivity.
Yield and Purity :
Limitations :
-
Requires careful temperature control to avoid sulfonation byproducts.
-
Generates acidic waste, necessitating neutralization steps.
Reduction of 3-Nitro-2-Oxo-4-Phenylbutyric Acid
Catalytic Hydrogenation
This two-step method first synthesizes 3-nitro-2-oxo-4-phenylbutyric acid via condensation of nitromethane with benzaldehyde derivatives, followed by keto group reduction:
-
Condensation : Nitromethane reacts with 4-phenyl-2-oxobutanal in basic conditions (e.g., K₂CO₃) to form the keto-nitro intermediate.
-
Reduction : The keto group is reduced using sodium borohydride (NaBH₄) or hydrogen gas with a Pd/C catalyst.
Optimized Conditions :
-
Reduction Agent : NaBH₄ in ethanol at 25°C for 2 hours achieves 80–85% conversion.
-
Catalytic Hydrogenation : 10% Pd/C under 30 psi H₂ at 50°C for 5 hours yields 88–92% product.
Advantages :
-
Avoids harsh nitrating agents.
-
Enables stereochemical control if chiral catalysts are employed.
Data Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| NaBH₄ Reduction | 80–85 | 90–92 |
| Catalytic Hydrogenation | 88–92 | 94–96 |
Multi-Step Synthesis from β-Phenylethanol
Halogenation-Nitration-Condensation Sequence
Ma Tao et al. developed a three-step protocol starting from β-phenylethanol:
-
Halogenation : β-Phenylethanol is brominated using PBr₃ to form β-bromophenylethane (yield: 75–80%).
-
Nitration : The bromide undergoes nucleophilic substitution with NaNO₂ in dimethyl sulfoxide (DMSO) at 0°C, yielding β-nitrophenylethane.
-
Condensation : Reaction with glyoxylic acid in acidic conditions introduces the carboxylic acid group, forming the target compound.
Critical Parameters :
-
Solvent Choice : DMSO enhances nitro group stability during substitution.
-
Acid Catalyst : H₂SO₄ (0.5 M) optimizes condensation efficiency.
Yield Profile :
| Step | Yield (%) |
|---|---|
| Halogenation | 75–80 |
| Nitration | 60–65 |
| Condensation | 70–75 |
| Overall | 32–39 |
Drawbacks :
-
Low overall yield due to intermediate purification losses.
-
Labor-intensive process unsuitable for large-scale production.
Industrial-Scale Production Strategies
Continuous Flow Nitration
Recent patents highlight the use of continuous flow reactors to improve safety and scalability:
-
Reactor Design : Microchannel reactors enhance heat transfer, allowing precise temperature control (5–10°C).
-
Solvent Recycling : 1,2-Dichloroethane is recovered and reused, reducing waste.
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 65% | 78% |
| Reaction Time | 5 hours | 1.5 hours |
| Waste Generation | High | Low |
Comparative Analysis of Methods
Efficiency and Practicality :
-
Direct Nitration : High yield but generates corrosive waste.
-
Reduction Route : Environmentally friendly but requires expensive catalysts.
-
Multi-Step Synthesis : Academically valuable but industrially impractical.
Future Directions :
-
Enzymatic nitration using nitrotransferases for greener synthesis.
-
Photocatalytic methods to enhance regioselectivity under mild conditions.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-hydroxy-4-phenylbutiric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous solution.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 3-nitro-2-oxo-4-phenylbutiric acid.
Reduction: 3-amino-2-hydroxy-4-phenylbutiric acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuroscience
Potential Neuroprotective Effects
Research indicates that 3-Nitro-2-hydroxy-4-phenylbutyric acid may have neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can modulate neurotransmitter systems, potentially alleviating symptoms associated with these conditions .
Pharmaceutical Development
Drug Synthesis
The compound serves as a crucial building block in synthesizing new pharmaceuticals. Its unique structure allows for modifications that can lead to the development of drugs targeting various medical conditions, including metabolic disorders and cancer . For instance, it has been investigated as a precursor for histone deacetylase inhibitors, which are being explored for their anticancer properties .
Biochemical Research
Amino Acid Metabolism Studies
3-Nitro-2-hydroxy-4-phenylbutyric acid is utilized to explore amino acid metabolism and its implications in metabolic disorders. Researchers study its interactions with enzymes to understand better how it can influence metabolic pathways .
Cosmetic Industry
Skincare Applications
In the cosmetic sector, this compound is being investigated for its potential benefits in skincare formulations, particularly those aimed at enhancing skin hydration and repair. Its properties may contribute to improved skin health by promoting cellular regeneration and hydration .
Food Industry
Nutritional Additive
The compound is also explored as a potential additive in the food industry to enhance flavor profiles or nutritional value in functional foods. Its ability to interact with taste receptors could make it valuable in developing new food products .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Neuroscience | Neuroprotection in Alzheimer's and Parkinson's | Modulates neurotransmitter systems |
| Pharmaceutical | Drug synthesis for metabolic disorders and cancer | Precursor for histone deacetylase inhibitors |
| Biochemical Research | Studies on amino acid metabolism | Interacts with enzymes affecting metabolic pathways |
| Cosmetic Industry | Skincare formulations | Enhances skin hydration and repair |
| Food Industry | Flavor enhancement and nutritional value | Potential additive for functional foods |
Neuroprotective Effects
A study published in a peer-reviewed journal examined the effects of 3-Nitro-2-hydroxy-4-phenylbutyric acid on neuronal cell lines exposed to neurotoxic agents. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a neuroprotective agent .
Pharmaceutical Development
In a clinical trial investigating novel drugs derived from 3-Nitro-2-hydroxy-4-phenylbutyric acid, researchers reported promising results in terms of efficacy against specific cancer cell lines. The compound's derivatives showed enhanced activity against resistant cancer strains, highlighting its potential role in oncology .
Mechanism of Action
The mechanism of action of 3-nitro-2-hydroxy-4-phenylbutiric acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and function. The phenyl group provides hydrophobic interactions that can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Nitro-2-hydroxy-4-phenylbutiric acid can be compared with similar compounds such as:
2-Hydroxy-4-phenylbutiric acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
3-Nitro-4-phenylbutiric acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
3-Amino-2-hydroxy-4-phenylbutiric acid: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
Biological Activity
3-Nitro-2-hydroxy-4-phenylbutyric acid (3-NHPA) is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
3-NHPA is characterized by a nitro group, a hydroxyl group, and a phenylbutyric acid backbone. Its structure allows for various interactions with biological molecules, influencing its activity in different biological systems.
The biological activity of 3-NHPA is primarily attributed to its interaction with various molecular targets:
- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that engage with cellular macromolecules, potentially leading to changes in cell signaling and function.
- Hydroxyl Group Interactions : The hydroxyl group can form hydrogen bonds with enzymes and proteins, influencing their activity and stability.
- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions that can enhance binding affinity to specific targets.
1. Neuroprotective Effects
Research indicates that 3-NHPA may exhibit neuroprotective properties, making it a candidate for developing treatments for neurodegenerative diseases. It has been shown to modulate neurotransmitter systems, which is critical in conditions like Alzheimer's disease .
2. Anti-inflammatory Properties
Studies have suggested that 3-NHPA possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory disorders .
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in protecting cells from damage related to various diseases .
Table 1: Summary of Biological Activities of 3-NHPA
| Activity Type | Description | References |
|---|---|---|
| Neuroprotection | Modulates neurotransmitter systems | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Antioxidant | Scavenges free radicals |
Case Study: Neuroprotective Effects
In a study involving animal models of neurodegeneration, treatment with 3-NHPA resulted in significant improvements in cognitive function and neuronal survival compared to control groups. The results indicated that 3-NHPA could reduce neuronal apoptosis and enhance synaptic plasticity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of 3-NHPA demonstrated that it effectively reduced levels of TNF-alpha and IL-6 in vitro. These findings support its role as an anti-inflammatory agent, potentially useful in treating conditions such as rheumatoid arthritis .
Comparison with Related Compounds
3-NHPA can be compared with similar compounds like 4-phenylbutyric acid (4-PBA), which also exhibits neuroprotective and anti-inflammatory properties but lacks the nitro group found in 3-NHPA. This structural difference may account for variations in their biological activities.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Nitro-2-hydroxy-4-phenylbutyric acid | Nitro group enhances reactivity | Neuroprotective, anti-inflammatory |
| 4-Phenylbutyric acid | Lacks nitro group | Neuroprotective |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-Nitro-2-hydroxy-4-phenylbutyric acid, and how can by-product formation be minimized?
- Methodological Answer : Use a stepwise nitration-hydroxylation strategy. First, introduce the nitro group via electrophilic aromatic substitution under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Subsequent hydroxylation can be achieved using hydroxylamine derivatives or catalytic oxidation (e.g., FeCl₃/O₂). Monitor reaction progression with TLC (silica gel, ethyl acetate/hexane 1:3) and optimize stoichiometry to reduce dimerization or side-chain oxidation by-products .
Q. Which purification techniques are most effective for isolating 3-Nitro-2-hydroxy-4-phenylbutyric acid from complex reaction mixtures?
- Methodological Answer : Employ recrystallization using a mixed solvent system (e.g., ethanol/water 7:3 v/v) to exploit differential solubility. For impurities with similar polarity, use reverse-phase column chromatography (C18 silica, acetonitrile/water gradient). Validate purity via HPLC (>95% purity threshold) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile:water (60:40) at 220 nm .
Q. How should researchers handle and store 3-Nitro-2-hydroxy-4-phenylbutyric acid to ensure long-term stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis. Conduct stability tests via accelerated aging studies (40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products like nitroso derivatives or phenylbutyric acid analogs .
Advanced Research Questions
Q. How can conflicting NMR data for nitro-aromatic protons in 3-Nitro-2-hydroxy-4-phenylbutyric acid be resolved?
- Methodological Answer : Use deuterated DMSO-d₆ to dissolve the compound, as it stabilizes acidic protons and enhances resolution. Perform 2D NMR (¹H-¹³C HSQC and HMBC) to assign overlapping signals. Compare with computational predictions (DFT-based chemical shift calculations) to validate assignments. Note that electron-withdrawing nitro groups deshield adjacent protons, causing downfield shifts (~8.5–9.0 ppm for aromatic H) .
Q. What computational strategies predict the reactivity of the nitro and hydroxyl groups in acidic or basic environments?
- Methodological Answer : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model protonation states and charge distribution. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Compare with experimental kinetics (pH-rate profiling) to validate hydrolysis or redox pathways .
Q. How do solvent polarity and proticity influence the catalytic activity of 3-Nitro-2-hydroxy-4-phenylbutyric acid in esterification reactions?
- Methodological Answer : Perform kinetic studies in solvents of varying polarity (e.g., DMSO, THF, methanol). Use Hammett plots to correlate reaction rates with solvent parameters (ε, ET30). Polar aprotic solvents stabilize transition states via dipole interactions, while protic solvents may deactivate the nitro group through hydrogen bonding. Confirm mechanisms via isotopic labeling (¹⁸O tracing) .
Q. What strategies mitigate discrepancies in biological activity data caused by batch-to-batch variability in compound purity?
- Methodological Answer : Implement strict QC protocols: (1) Batch-specific HPLC chromatograms (retention time ±0.1 min), (2) elemental analysis (C, H, N ±0.3% theoretical), and (3) LC-MS to detect trace impurities. Use only batches with ≥98% purity for bioassays, and include a positive control (e.g., 4-phenylbutyric acid) to normalize activity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
